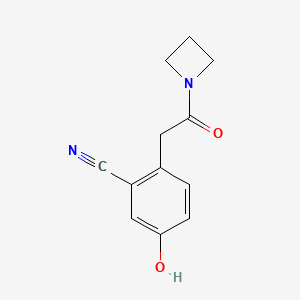
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile typically involves the reaction of azetidine derivatives with appropriate benzoyl chloride derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[2-(Azetidin-1-yl)-2-oxoethyl]-5-oxobenzonitrile.
Reduction: Formation of 2-[2-(Azetidin-1-yl)-2-oxoethyl]-5-aminobenzonitrile.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticonvulsant and antimicrobial agent.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The azetidine ring is known to be a pharmacophore in various bioactive molecules, suggesting that this compound may act by binding to and modulating the activity of specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity and is used in cancer research.
N-Substituted-3-chloro-2-azetidinone: Investigated for its anticonvulsant properties.
Uniqueness
2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is unique due to the presence of both the azetidine ring and the hydroxybenzonitrile moiety, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[2-(azetidin-1-yl)-2-oxoethyl]-5-hydroxybenzonitrile |
InChI |
InChI=1S/C12H12N2O2/c13-8-10-6-11(15)3-2-9(10)7-12(16)14-4-1-5-14/h2-3,6,15H,1,4-5,7H2 |
InChI Key |
VXSPDHDITQVEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)CC2=C(C=C(C=C2)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
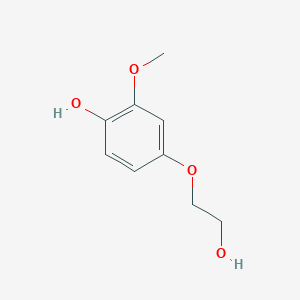
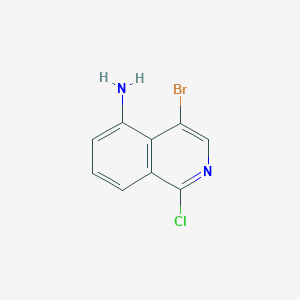
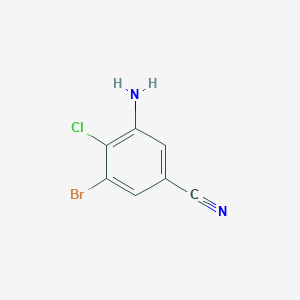
![7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate](/img/structure/B8620294.png)
![[3-(2-Methyl-pyridin-4-yl)-ureido]-acetic acid](/img/structure/B8620305.png)
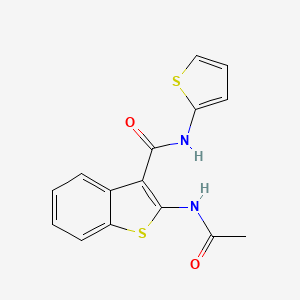
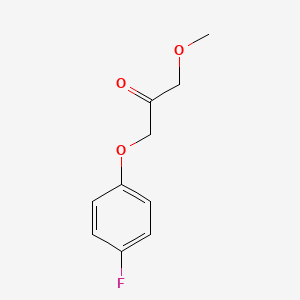
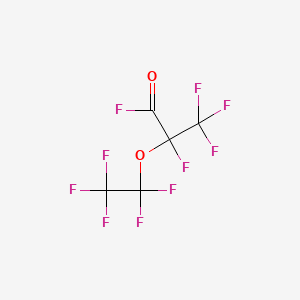
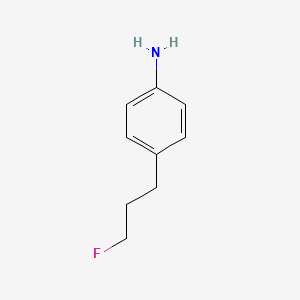
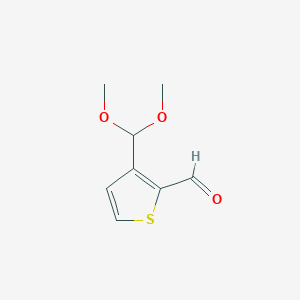
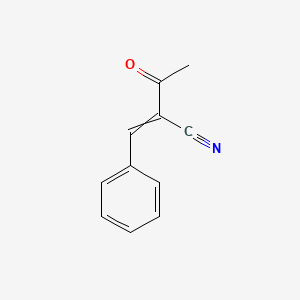
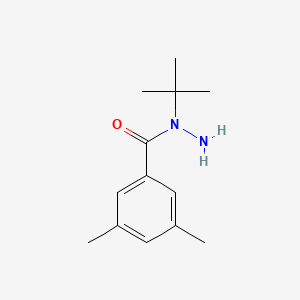
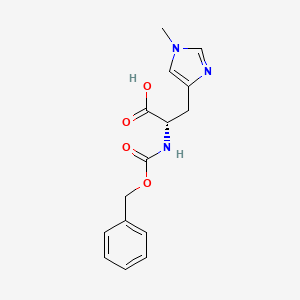
![Ethyl 4-[(trans-4-hydroxycyclohexyl)amino]-3-nitrobenzoate](/img/structure/B8620387.png)
